美司钠
科学研究应用
美司钠具有广泛的科学研究应用:
化学: 用于药物测定的动力学分光光度法.
生物学: 通过破坏粘液多肽链中的二硫键而作为溶解粘液剂.
医学: 保护接受环磷酰胺或伊福斯酰胺化疗的患者免受尿路上皮毒性.
工业: 用于药物生产以及作为各种制剂的稳定剂.
作用机制
美司钠通过中和环磷酰胺和伊福斯酰胺代谢过程中产生的丙烯醛等尿毒性代谢物起作用。在血液中,美司钠被氧化成二美司钠,然后在肾脏中还原回美司钠。 此过程提供自由巯基,这些巯基与丙烯醛结合并使丙烯醛失活,从而防止丙烯醛对膀胱内膜造成有害影响 .
生化分析
Biochemical Properties
Mesna interacts with various biomolecules, primarily through its sulfhydryl group. This group reacts with α,β-unsaturated carbonyl-containing compounds such as acrolein, a urotoxic metabolite of ifosfamide and cyclophosphamide .
Cellular Effects
Mesna has been shown to have protective effects on various types of cells. For instance, in a rat model of traumatic brain injury, Mesna was found to protect brain tissues from injury . It was shown to be as effective as methylprednisolone in this model . Moreover, Mesna has been found to decrease tissue malondialdehyde levels, increase the activity of antioxidant enzymes, and decrease the levels of nitric oxide, nitric oxide synthetase, and xanthine oxidase .
Molecular Mechanism
Mesna exerts its effects at the molecular level primarily through its ability to bind and inactivate urotoxic compounds. In blood, Mesna is oxidized to dimesna, which is then reduced back to Mesna in the kidney . This provides a free thiol group that binds to and inactivates acrolein, the urotoxic metabolite of ifosfamide and cyclophosphamide . This reaction inactivates the urotoxic compounds to harmless metabolites, which are then excreted in the urine .
Temporal Effects in Laboratory Settings
Mesna has been found to be stable in solution for at least 5 days . In a rat model of sulfur mustard inhalation, treatment with Mesna (three doses: 300 mg/kg intraperitoneally 20 minutes, 4 hours, and 8 hours postexposure) afforded 74% survival at 48 hours .
Dosage Effects in Animal Models
In animal models, the effects of Mesna vary with different dosages. In a rat model of sulfur mustard inhalation, treatment with Mesna at a dosage of 300 mg/kg resulted in 74% survival at 48 hours .
Metabolic Pathways
Mesna is involved in the metabolic pathways of ifosfamide and cyclophosphamide. These drugs are metabolized to produce a metabolite called acrolein, which is urotoxic . Mesna reacts with acrolein to form a harmless metabolite, thereby detoxifying it .
Transport and Distribution
Mesna is distributed to total body water . It is rapidly oxidized to dimesna in the intravascular compartment . Mesna and dimesna do not undergo hepatic metabolism . They are excreted in the urine .
准备方法
合成路线和反应条件
美司钠可以通过酰基美司钠在盐酸醇溶液中酸化,然后进行醇解得到美司钠酸。 然后用碱中和美司钠酸得到美司钠 .
工业生产方法
在工业环境中,美司钠通常通过一系列化学反应生产,这些反应涉及在醇溶液中使用酰基美司钠和盐酸。 该过程包括回流和中和步骤,以确保最终产品的纯度和稳定性 .
化学反应分析
相似化合物的比较
类似化合物
乙酰半胱氨酸: 另一种溶解粘液剂,其作用机制与美司钠相似,通过破坏粘液多肽链中的二硫键起作用.
氨磷汀: 一种硫醇化合物,在化疗中用作细胞保护剂.
美司钠的独特性
美司钠的独特性在于它既是尿保护剂又是溶解粘液剂。它中和丙烯醛和其他尿毒性代谢物的能力使其在化疗环境中特别有价值。 此外,它的水溶性性质和抗氧化性能进一步增强了其有效性 .
属性
CAS 编号 |
19767-45-4 |
---|---|
分子式 |
C2H6NaO3S2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
sodium;2-sulfanylethanesulfonate |
InChI |
InChI=1S/C2H6O3S2.Na/c3-7(4,5)2-1-6;/h6H,1-2H2,(H,3,4,5); |
InChI 键 |
PYTISYCTLQTCTM-UHFFFAOYSA-N |
SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
手性 SMILES |
C(CS(=O)(=O)[O-])S.[Na+] |
规范 SMILES |
C(CS(=O)(=O)O)S.[Na] |
外观 |
Solid powder |
Key on ui other cas no. |
19767-45-4 |
Pictograms |
Irritant |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
3375-50-6 (parent cpd) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
2 Mercaptoethanesulfonate 2-Mercaptoethanesulfonate 2-Mercaptoethanesulphonate, Sodium ASTA D 7093 ASTA-D 7093 ASTAD 7093 Coenzyme M Mesna MESNA cell MESNA-cell Mesnex Mesnum Mistabron Mistabronco Mitexan Mucofluid Sodium 2-Mercaptoethanesulphonate UCB 3983 UCB-3983 UCB3983 Uromitexan Ziken |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Mesna is a thiol compound that acts as a chemoprotectant, specifically protecting the bladder from the toxic effects of oxazaphosphorine chemotherapy drugs like ifosfamide and cyclophosphamide []. These drugs are metabolized in the liver to produce acrolein, a highly reactive and toxic byproduct that concentrates in the urine.
A: Mesna itself is rapidly oxidized to its inactive disulfide form, dimesna, in the bloodstream [, ]. Dimesna is largely inert and circulates until it reaches the kidneys. Within the kidneys, dimesna is selectively reduced back to the active thiol form, Mesna, by enzymes in the renal tubular epithelium [, ]. This localized activation ensures a high concentration of Mesna precisely where it's needed - in the urine - to detoxify acrolein.
A: No, Mesna does not hinder the anticancer activity of oxazaphosphorines []. Because it is rapidly converted to the inactive dimesna in the bloodstream, it does not significantly interact with the chemotherapeutic agents or their target cells.
ANone: The molecular formula for Mesna is C2H5NaO3S2 and its molecular weight is 164.17 g/mol.
A: Several studies used various spectroscopic techniques to characterize and quantify Mesna. For instance, high-performance liquid chromatography (HPLC) with fluorescence detection has been successfully employed for quantifying Mesna in biological samples []. This method utilizes ThioGlo-3 as a derivatizing agent to enhance the fluorescence properties of Mesna.
A: Yes, studies have shown that Mesna, when combined with ifosfamide in a 1:1 ratio, exhibits physicochemical stability in normal saline solution for up to 14 days at room temperature []. This stability profile allows for its administration as a prolonged continuous infusion using a portable pump, enhancing patient convenience and potentially reducing toxicity compared to traditional bolus dosing regimens.
ANone: Mesna is not known to possess catalytic properties. Its primary mechanism of action involves direct chemical interaction and neutralization of toxic metabolites, rather than catalytic activity.
ANone: Currently, there is limited information available regarding the application of computational chemistry and modeling techniques, such as simulations, calculations, and QSAR models, specifically for Mesna.
A: The thiol (-SH) group is crucial for Mesna's uroprotective activity [, ]. This group acts as a nucleophile, readily reacting with the electrophilic double bond in acrolein, forming a stable, non-toxic conjugate. This chemical reaction effectively neutralizes acrolein's toxicity.
A: Research efforts have focused on optimizing Mesna's formulation to improve its pharmacokinetic properties. For example, a new oral preparation of Mesna, ARGIMESNA, has been developed and was shown to be well-tolerated and effective in preventing hemorrhagic cystitis in a clinical trial []. This suggests that continued research into novel formulations holds promise for enhancing Mesna's therapeutic profile.
A: Mesna exhibits rapid absorption and elimination. Following intravenous administration, it achieves peak plasma concentrations within 1 hour []. Its half-life is relatively short, approximately 2 hours, and it undergoes rapid clearance from the body, primarily via renal excretion [, ]. This rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels in the urine.
ANone: The rapid conversion of Mesna to dimesna in plasma and its subsequent reduction back to Mesna in the kidneys are key to its targeted uroprotective effect. This localized activation ensures a high concentration of Mesna in the urine where it can efficiently neutralize acrolein, minimizing systemic exposure to the active thiol and potentially reducing side effects.
A: Yes, numerous clinical trials have established the efficacy of Mesna in preventing hemorrhagic cystitis associated with high-dose ifosfamide and cyclophosphamide treatment [, , , , , , ]. These trials consistently demonstrate a significant reduction in the incidence and severity of bladder toxicity when Mesna is co-administered with these chemotherapeutic agents.
ANone: Currently, there is no evidence of resistance developing to Mesna's uroprotective effect. Its mechanism of action involves a direct chemical reaction with acrolein, making it unlikely for tumor cells to develop resistance mechanisms.
ANone: Mesna's delivery is inherently targeted to the urinary tract due to its unique metabolism and the site-specific reduction of dimesna to Mesna within the kidneys.
ANone: Researchers employ various analytical techniques to investigate the pharmacokinetics and metabolism of Mesna. These include:
- High-performance liquid chromatography (HPLC) [, , ]: This technique separates Mesna and its metabolites from biological samples, allowing for quantification and monitoring their levels in the body.
- Fast atom bombardment mass spectrometry (FAB-MS) []: This method helps identify and quantify metabolites of Mesna, providing insights into its metabolism and detoxification pathways.
- Electron spin resonance (ESR) []: ESR has been utilized to investigate the structural changes in mucus upon Mesna treatment, providing insights into its mucolytic effects.
ANone: Analytical methods employed for quantifying Mesna in biological samples undergo rigorous validation processes to ensure accuracy, precision, and specificity. These validation procedures are crucial for generating reliable and reproducible data in pharmacokinetic and pharmacodynamic studies.
ANone: As a pharmaceutical compound, Mesna production follows strict quality control and assurance measures throughout its development, manufacturing, and distribution. These measures are in place to ensure the drug's purity, potency, and safety for patient use.
ANone: Mesna's potential to either induce or inhibit drug-metabolizing enzymes is an area that requires further investigation. Such interactions could have implications for its own metabolism and clearance, as well as potentially influencing the pharmacokinetics of co-administered drugs.
ANone: While Mesna remains a mainstay in uroprotection during oxazaphosphorine therapy, alternative strategies exist:
- Hyperhydration and forced diuresis []: Increasing fluid intake and administering diuretics to promote urine flow can dilute the concentration of acrolein in the bladder, reducing toxicity.
- Urinary alkalinization []: Adjusting the pH of urine to be more alkaline can potentially decrease the formation of toxic acrolein metabolites.
ANone: Specific guidelines for recycling and waste management of Mesna are subject to local regulations and should be handled in accordance with pharmaceutical waste disposal protocols.
ANone: Research on Mesna benefits from a robust infrastructure, including:
- Preclinical models [, , , , ]: Various in vitro and in vivo models are crucial for studying the mechanisms of action, efficacy, and toxicity of Mesna.
- Analytical techniques [, , , , ]: Sophisticated analytical tools allow for precise characterization, quantification, and monitoring of Mesna and its metabolites in biological matrices.
- Clinical trials [, , , , , , ]: Well-designed clinical trials are essential for evaluating the clinical efficacy and safety of Mesna in various patient populations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。